An In-depth Technical Guide to 2-Chloro-5-fluorobenzonitrile (CAS: 57381-56-3)
An In-depth Technical Guide to 2-Chloro-5-fluorobenzonitrile (CAS: 57381-56-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-fluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The document details its physicochemical properties, spectroscopic data, safety and handling protocols, and its applications in various fields of chemical research and development.
Physicochemical Properties
2-Chloro-5-fluorobenzonitrile is a halogenated aromatic nitrile.[1] It presents as a white to off-white crystalline powder or solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 57381-56-3 | [2][3][4] |
| Molecular Formula | C₇H₃ClFN | [1][3][4] |
| Molecular Weight | 155.55 g/mol | [2][3][4] |
| Appearance | White to off-white powder/crystal | [1][2] |
| Melting Point | 49-53 °C / 82-86 °C | [1] |
| Boiling Point | > 230 °C | [1] |
| Density | ~1.36 g/cm³ | [1] |
| Purity | >98.0% (GC) | [2][5] |
| Solubility | Insoluble in water | [1] |
| Storage | Sealed in a dry environment at room temperature | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2-Chloro-5-fluorobenzonitrile.
-
Infrared (IR) Spectroscopy: ATR-IR spectra have been recorded for this compound using instruments such as the Bruker Tensor 27 FT-IR.[3] The spectrum would be characterized by absorption bands corresponding to the C≡N (nitrile) stretching, C-Cl stretching, C-F stretching, and aromatic C-H and C=C vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for 2-Chloro-5-fluorobenzonitrile were not available in the consulted resources, the analysis of related structures like 2-fluorobenzonitrile suggests characteristic chemical shifts and coupling patterns resulting from the influence of the chloro and fluoro substituents on the aromatic ring.[6]
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with an expected molecular ion peak corresponding to its calculated mass.[3]
Safety and Hazard Information
2-Chloro-5-fluorobenzonitrile is classified as a hazardous substance and requires careful handling.[1][7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
| Hazard Class | GHS Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H301: Toxic if swallowed / H302: Harmful if swallowed | GHS06 | Danger |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | GHS06 | Danger |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 | Warning |
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]
-
Response: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Storage: P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety eyewear.[1][7]
Reactivity and Synthesis
The reactivity of 2-Chloro-5-fluorobenzonitrile is dictated by its three functional groups: the nitrile, the chlorine atom, and the fluorine atom attached to the aromatic ring. The electron-withdrawing nature of these groups influences the reactivity of the benzene ring.[9] The nitrile group can undergo various transformations, while the halogen atoms can be targets for nucleophilic aromatic substitution under specific conditions.[9]
A common synthetic route to produce chlorofluorobenzonitriles involves a halogen exchange reaction, where a corresponding dichlorobenzonitrile is treated with an alkali metal fluoride.[10]
The following protocol is a representative example of a halogen exchange reaction for the synthesis of a fluorobenzonitrile derivative, based on established methodologies.[10]
Objective: To synthesize 2-Chloro-5-fluorobenzonitrile from 2,5-dichlorobenzonitrile.
Materials:
-
2,5-dichlorobenzonitrile
-
Potassium fluoride (spray-dried)
-
Phase transfer catalyst (e.g., a quaternary ammonium compound)
-
High-boiling aprotic polar solvent (e.g., sulfolane)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Inert gas inlet/outlet
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add 2,5-dichlorobenzonitrile, the aprotic polar solvent, and the phase transfer catalyst.
-
Begin stirring the mixture to ensure homogeneity.
-
Gradually add spray-dried potassium fluoride to the mixture.
-
Heat the reaction mixture to a temperature typically ranging from 150°C to 230°C.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is then isolated through standard workup procedures, which may include filtration to remove inorganic salts, followed by extraction and distillation or recrystallization for purification.
Caption: General workflow for halogen exchange synthesis.
Applications in Research and Development
2-Chloro-5-fluorobenzonitrile is a valuable building block in organic synthesis due to its unique combination of functional groups.[1] Its primary applications are in the life sciences and materials science sectors.
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the manufacturing of various active pharmaceutical ingredients (APIs).[1] The presence of halogen and nitrile functionalities allows for diverse chemical modifications to produce complex drug molecules.[1]
-
Agrochemicals: In agricultural science, this compound is used to develop new crop-protection agents with targeted biological activity.[1]
-
Liquid Crystal Materials: The electronics industry utilizes 2-Chloro-5-fluorobenzonitrile in the synthesis of specialty liquid crystal solutions, which are essential components in modern screen and display technologies.[1]
Caption: Key application areas of the title compound.
References
- 1. 2-Chloro-5-Fluorobenzonitrile Supplier in China [nj-finechem.com]
- 2. labproinc.com [labproinc.com]
- 3. 2-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 93656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-Chloro-5-fluorobenzonitrile | 57381-56-3 [sigmaaldrich.com]
- 6. 2-Fluorobenzonitrile(394-47-8) 1H NMR [m.chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemical-label.com [chemical-label.com]
- 9. nbinno.com [nbinno.com]
- 10. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
